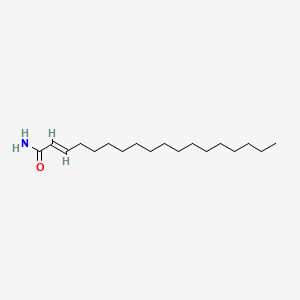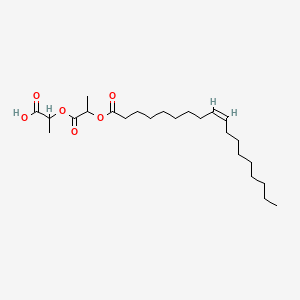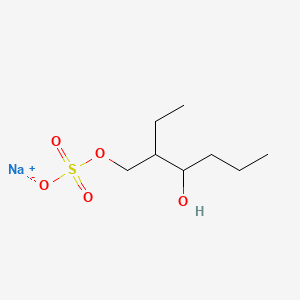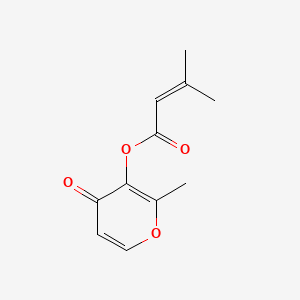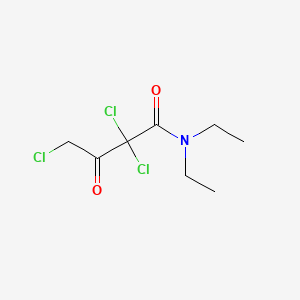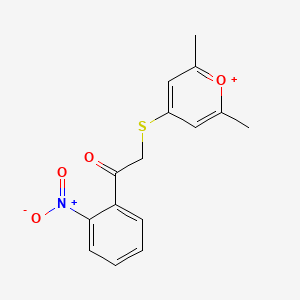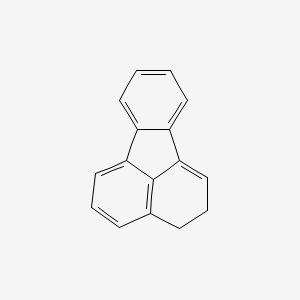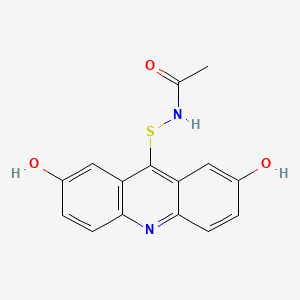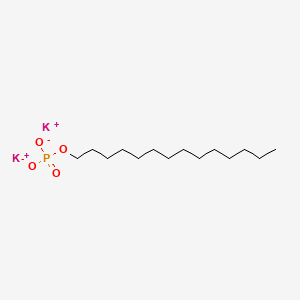
(2-Ethylhexanoato-O)(neodecanoato-O)manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylhexanoato-O)(neodecanoato-O)manganese is a chemical compound with the molecular formula C18H36MnO4 and a molecular weight of 371.414089. It is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylhexanoato-O)(neodecanoato-O)manganese typically involves the reaction of manganese salts with 2-ethylhexanoic acid and neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions: (2-Ethylhexanoato-O)(neodecanoato-O)manganese undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of manganese, which can exist in multiple oxidation states .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state manganese compounds, while reduction may yield lower oxidation state manganese compounds .
Scientific Research Applications
(2-Ethylhexanoato-O)(neodecanoato-O)manganese has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for manganese-containing enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an imaging agent.
Mechanism of Action
The mechanism of action of (2-Ethylhexanoato-O)(neodecanoato-O)manganese involves its interaction with molecular targets and pathways in various systems. In catalytic applications, the manganese center plays a crucial role in facilitating the transfer of electrons and promoting chemical transformations. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .
Comparison with Similar Compounds
Manganese(II) acetate: Another manganese compound used in similar applications but with different ligands.
Manganese(III) acetylacetonate: Known for its use as a catalyst in organic synthesis.
Manganese(II) chloride: Commonly used in laboratory and industrial settings for various chemical reactions.
Uniqueness: (2-Ethylhexanoato-O)(neodecanoato-O)manganese is unique due to its specific combination of ligands, which impart distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications where other manganese compounds may not be as effective .
Properties
CAS No. |
94247-30-0 |
|---|---|
Molecular Formula |
C18H36MnO4 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
7,7-dimethyloctanoic acid;2-ethylhexanoic acid;manganese |
InChI |
InChI=1S/C10H20O2.C8H16O2.Mn/c1-10(2,3)8-6-4-5-7-9(11)12;1-3-5-6-7(4-2)8(9)10;/h4-8H2,1-3H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
LOQMKFSFQTUFAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CC(C)(C)CCCCCC(=O)O.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


